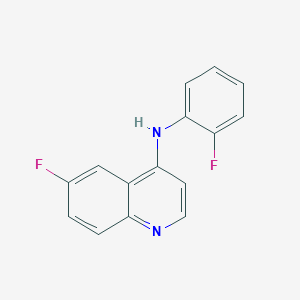

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit significant biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Métodos De Preparación

The synthesis of 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline, phenanthrene aldehydes, and vinyl pyrrolidone.

Reaction Conditions: The amino Diels-Alder reaction is commonly employed, where the starting materials undergo cyclization to form the quinoline core.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-fluoro-N-(2-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine can be compared with other similar compounds, such as:

Actividad Biológica

6-Fluoro-N-(2-fluorophenyl)quinolin-4-amine is a synthetic compound belonging to the class of fluorinated heterocycles, which are recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer research. The following sections will detail its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound includes two fluorine atoms located on the quinoline ring and the phenyl substituent. The presence of these fluorine atoms influences the compound's reactivity and biological interactions.

Biological Activity Overview

Antimicrobial Activity:

Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency. For instance, it has been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity:

In cancer research, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, it has been evaluated for its effects on non-small cell lung cancer (NSCLC) cells, where it demonstrated a degree of selectivity and potency comparable to other known inhibitors . The compound's mechanism appears to involve interference with key signaling pathways associated with tumor growth.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to biological targets such as DNA gyrase, which is crucial for bacterial DNA replication. The compound's ability to inhibit DNA gyrase suggests its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals critical insights into how structural modifications influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Fluoroquinoline | C9H6F2N | Basic structure without phenyl substitution |

| N-(4-Fluorophenyl)quinazolin-4-amine | C15H12F2N2 | Contains multiple fluorine atoms |

| 6-Chloro-N-(4-fluorophenyl)quinolin-4-amine | C15H12ClF | Chlorine instead of fluorine |

| 6-Fluoro-N-(3-fluorophenyl)quinolin-4-amine | C15H12F3N | Different substitution pattern on phenyl ring |

This table illustrates how variations in substituent positions and types can alter the biological efficacy of quinoline derivatives.

Case Studies and Research Findings

A notable case study involved evaluating the anti-proliferative effects of this compound against NSCLC cell lines. The findings indicated that this compound could significantly reduce cell viability compared to control treatments, suggesting its potential as a therapeutic agent .

Additionally, comparative studies with structurally similar compounds have highlighted the unique bioactivity profile of this compound, emphasizing its selective inhibition of cancer-related kinases while minimizing effects on non-cancerous cells .

Propiedades

IUPAC Name |

6-fluoro-N-(2-fluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-10-5-6-13-11(9-10)14(7-8-18-13)19-15-4-2-1-3-12(15)17/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKLSNPNRKXGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.